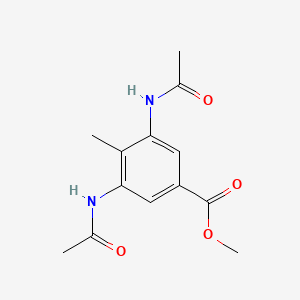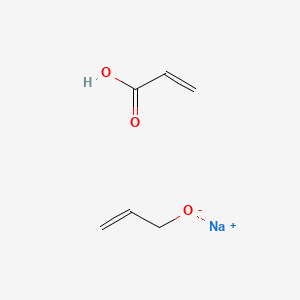
1,1'-(Docosane-1,22-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Docosane-1,22-diyl)dipyrene is a chemical compound with the molecular formula C54H62. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . This compound features a docosane chain linking two pyrene units, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Docosane-1,22-diyl)dipyrene typically involves the coupling of two pyrene units with a docosane chain. This can be achieved through a series of organic reactions, including:
Grignard Reaction: Formation of a Grignard reagent from pyrene and subsequent coupling with a docosane halide.
Friedel-Crafts Alkylation: Alkylation of pyrene with a docosane derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Docosane-1,22-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Docosane-1,22-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones.
Reduction: Reduction of the pyrene units can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
1,1’-(Docosane-1,22-diyl)dipyrene has several scientific research applications:
Biology: Studied for its potential interactions with biological macromolecules and its role in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for diagnostic purposes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,1’-(Docosane-1,22-diyl)dipyrene involves its interaction with molecular targets through its pyrene units. These interactions can include:
Fluorescence: The pyrene units exhibit strong fluorescence, making the compound useful in imaging applications.
Complex Formation: The compound can form stable complexes with metal ions, which can be utilized in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,12-Dodecanediyl)dipyrene: A similar compound with a shorter dodecane chain linking the pyrene units.
1,1’-(1,22-Docosanediyl)dipyrene: Another name for the same compound.
Uniqueness
1,1’-(Docosane-1,22-diyl)dipyrene is unique due to its longer docosane chain, which can influence its physical and chemical properties, such as solubility and flexibility. This makes it particularly interesting for applications requiring specific molecular interactions and structural characteristics.
Propriétés
Numéro CAS |
61549-38-0 |
|---|---|
Formule moléculaire |
C54H62 |
Poids moléculaire |
711.1 g/mol |
Nom IUPAC |
1-(22-pyren-1-yldocosyl)pyrene |
InChI |
InChI=1S/C54H62/c1(3-5-7-9-11-13-15-17-19-23-41-29-31-47-35-33-43-25-21-27-45-37-39-49(41)53(47)51(43)45)2-4-6-8-10-12-14-16-18-20-24-42-30-32-48-36-34-44-26-22-28-46-38-40-50(42)54(48)52(44)46/h21-22,25-40H,1-20,23-24H2 |
Clé InChI |
IWJBUSHKVBKDRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

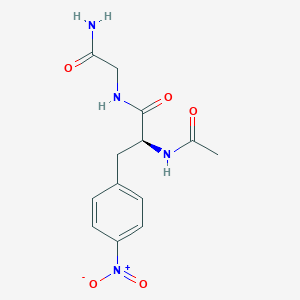
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
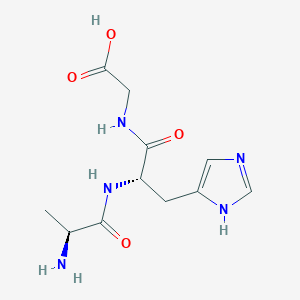
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
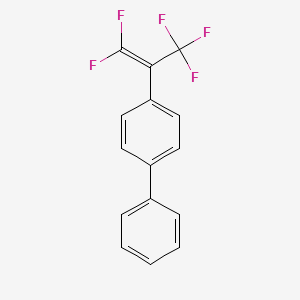
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
